2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Description
Structure and Synthesis: The compound 2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS: 1241674-58-7) is a norbornene-derived imide featuring a 4-ethylphenylaminomethyl substituent. Its core structure consists of a bicyclic 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione scaffold, which is synthesized via the reaction of nadic anhydride with aromatic amines .
Properties
IUPAC Name |
4-[(4-ethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-11-3-7-14(8-4-11)19-10-20-17(21)15-12-5-6-13(9-12)16(15)18(20)22/h3-8,12-13,15-16,19H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLJYVYVJHMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS: 1241674-58-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with appropriate precursors under controlled conditions. The synthetic route often includes steps such as cyclization and functional group modifications to achieve the desired molecular structure.
Antimicrobial Activity
Research indicates that derivatives of methanoisoindole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with methanoisoindole derivatives. For example, studies have reported that compounds with similar structural motifs can act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play critical roles in neurotransmission and their inhibition is relevant in the context of neurodegenerative diseases .
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the potential of this compound against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Case Studies
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of methanoisoindole derivatives. Modifications at the phenyl ring or the amine group can significantly influence biological activity. For instance, substituents that enhance lipophilicity tend to improve membrane permeability and subsequently increase antimicrobial efficacy .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. It is hypothesized that the compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions due to its planar structure and functional groups .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
- IUPAC Name : 2-(((4-ethylphenyl)amino)methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- InChI Key : GXBLJYVYVJHMKZ-UHFFFAOYSA-N
Physical Properties
The compound is characterized by a complex structure that includes a methanoisoindole core, which is known for its biological activity. The presence of the ethylphenyl group may enhance its lipophilicity and influence its interaction with biological targets.
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds similar to 2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exhibit significant antitumor properties. For instance, studies have shown that derivatives of isoindole compounds can suppress undesirable cell proliferation effectively .
- Drug Development : The unique structural features of this compound make it a candidate for developing new pharmaceuticals. Its ability to interact with various biological pathways suggests potential use in targeting specific diseases such as cancer or neurodegenerative disorders.
- Mechanistic Studies : Understanding the mechanism of action of this compound can lead to insights into its therapeutic potential. Investigations into how it affects cellular pathways involved in apoptosis or cell cycle regulation are ongoing.
Materials Science
- Polymer Chemistry : The compound’s structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in biomedical applications. Its ability to form stable bonds with other polymers can lead to the development of new materials with improved mechanical and thermal properties.
- Nanotechnology : The integration of this compound into nanomaterials could lead to innovative applications in drug delivery systems. Its chemical properties may facilitate the design of nanoparticles that can target specific cells or tissues.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that a related isoindole derivative showed significant cytotoxic effects on various cancer cell lines. The findings suggest that modifications on the isoindole core could enhance the antitumor efficacy of compounds like this compound .
Case Study 2: Polymer Applications
Research conducted on incorporating isoindole derivatives into biodegradable polymers highlighted their potential for use in drug delivery systems. The study found that these compounds could improve the release profiles of drugs while maintaining biocompatibility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
- Anticancer Activity : Derivatives with arylacryloylphenyl groups (e.g., 2-(4-((E)-3-(3-chlorophenyl)acryloyl)phenyl)-...dione) demonstrated potent anticancer effects against HeLa cells (IC₅₀: 15.75 μM) .
- Enzyme Inhibition: Carbonic Anhydrase: Thiazole-substituted derivatives showed nanomolar inhibition (Ki: 0.8–12.3 nM) against human isoforms hCA I and II, outperforming acetazolamide (Ki: 250 nM) .
- Antimicrobial Activity : Tetrazole hybrids (e.g., compound 2 in ) exhibited broad-spectrum activity against S. aureus (MIC: 4 μg/mL) and E. coli (MIC: 8 μg/mL).
Structure-Activity Relationships (SAR):
- Lipophilicity and Bioavailability : The 4-ethylphenyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., methyl or hydrogen) .
- Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., -CF₃, -NO₂) on aryl rings showed improved enzyme inhibition, likely due to enhanced electrophilic interactions with catalytic sites .
- Steric Effects : Bulky substituents (e.g., tetrazole-linked aryl groups) reduced activity against GST but increased antimicrobial potency, highlighting target-specific steric constraints .
Preparation Methods
Synthesis of the Core Scaffold
The tetrahydro-4,7-methanoisoindole-1,3-dione core can be synthesized by a Diels-Alder cycloaddition between N-substituted maleimides and dienes (e.g., endo-dicyclopentadiene). This reaction yields the bicyclic imide structure with high regio- and stereoselectivity.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | N-(4-Ethylphenyl)maleimide + diene | Heat, inert atmosphere | Formation of bicyclic imide intermediate |
This method is supported by analogous syntheses of related compounds such as 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, where N-phenylmaleimide is reacted with endo-dicyclopentadiene under thermal conditions to afford the core bicyclic structure.
The key functionalization involves the introduction of the [(4-ethylphenyl)amino]methyl group at the 2-position of the bicyclic core. This is typically achieved by:
- Formation of a reactive intermediate such as a bromomethyl or chloromethyl derivative at the 2-position.
- Subsequent nucleophilic substitution with 4-ethylphenylamine to install the amino methyl substituent.
| Step | Intermediate | Reagent | Conditions | Product |
|---|---|---|---|---|
| 2 | 2-(halomethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione | 4-Ethylphenylamine | Base, solvent (e.g., DMF), mild heat | This compound |
This nucleophilic substitution is a standard approach in the synthesis of substituted isoindole derivatives and is supported by commercial availability and synthetic protocols for similar compounds.
Research Findings and Optimization
Purity and Yield Considerations
- The Diels-Alder cycloaddition step is highly regioselective and can be optimized by controlling temperature and reaction time, leading to yields typically above 70%.
- The nucleophilic substitution step requires careful control of base strength and solvent polarity to maximize substitution efficiency and minimize side reactions.
- Purification is often performed by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or research applications.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Core scaffold synthesis | Diels-Alder cycloaddition | N-(4-Ethylphenyl)maleimide + diene, heat | High regioselectivity, yields >70% |
| Aminomethyl substitution | Nucleophilic substitution | 2-(halomethyl) intermediate + 4-ethylphenylamine, base, DMF | Mild conditions, requires purification |
| Alternative amination (less common) | Reductive amination of aldehyde intermediate | Oxidation agent + amine + reducing agent | Limited reports, potential for optimization |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can minimize experimental runs while maximizing data resolution. For example, fractional factorial designs are effective for initial screening .
- Data Source : Refer to crystallographic databases (e.g., Acta Crystallographica Section E) for structural analogs to infer steric or electronic influences on reactivity .
Q. What analytical techniques are most reliable for characterizing the stereochemistry of this bicyclic structure?
- Methodological Answer :
- Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated for related methanoisoindole-dione derivatives (mean C–C bond precision: ±0.005 Å, R factor <0.04) .
- Vibrational spectroscopy (IR/Raman) : Compare experimental spectra with density functional theory (DFT)-calculated modes to confirm functional groups and ring conformations .
Q. How can computational methods predict the compound’s stability under varying pH or solvent conditions?
- Methodological Answer : Perform quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model hydrolysis pathways or tautomeric equilibria. Solvent effects can be incorporated via continuum solvation models (e.g., COSMO-RS). Cross-validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical reactivity predictions and experimental outcomes for this compound?
- Methodological Answer :
- Reaction path sampling : Use nudged elastic band (NEB) methods to map energy barriers and identify unaccounted intermediates (e.g., radical species or solvent-assisted transitions) .
- In-situ spectroscopy (e.g., NMR or FTIR monitoring) to detect transient species. For example, time-resolved IR can capture short-lived intermediates during ring-opening reactions .
Q. How can AI-driven simulations enhance the design of derivatives with targeted bioactivity?
- Methodological Answer :
- Generative adversarial networks (GANs) : Train models on existing isoindole-dione bioactivity datasets to propose novel derivatives with optimized ADMET profiles.
- COMSOL Multiphysics integration : Couple AI with multiphysics simulations to predict diffusion kinetics in biological matrices (e.g., blood-brain barrier penetration) .
Q. What methodologies address discrepancies in crystallographic data vs. solution-phase conformational analysis?
- Methodological Answer :
- Dynamic NMR : Measure coalescence temperatures to determine rotational barriers of the 4,7-methano bridge in solution.
- Molecular dynamics (MD) simulations : Compare crystal packing forces (e.g., Hirshfeld surface analysis) with solvated conformers to explain polymorphism or solvent-dependent behavior .
Q. How can advanced separation technologies improve isolation of enantiomers or diastereomers?
- Methodological Answer :
- Chiral stationary phases (CSPs) : Use polysaccharide-based HPLC columns (e.g., Chiralpak IA) with polar organic mode for baseline resolution.
- Membrane cascades : Optimize nanofiltration membranes (MWCO ~300 Da) for continuous enantiomer enrichment, leveraging CRDC subclass RDF2050104 methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
